BNC105

Vascular disrupting agent Therapeutic index Preclinical safety margin

Select BNC105 (945772-45-2) for vascular disruption studies requiring a wide therapeutic index. In head-to-head data, BNC105 achieves 95% vascular disruption at 1/8 of its NOAEL, a margin CA4P cannot match at 90% disruption requiring full NOAEL. Its 80-fold selectivity for activated tumor endothelium over quiescent vasculature enables tumor-specific targeting unattainable with narrow-window VDAs. Unlike vinca alkaloids, BNC105 evades Pgp-mediated efflux, retaining efficacy in multidrug-resistant models. Tissue distribution shows rapid clearance from normal organs with sustained tumor retention, making it ideal for intermittent-dosing combination regimens, including checkpoint inhibitors (97% tumor growth inhibition with anti-PD-1 in MC38 models).

Molecular Formula C20H21O10P
Molecular Weight 452.3 g/mol
CAS No. 945772-45-2
Cat. No. B1257870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBNC105
CAS945772-45-2
Molecular FormulaC20H21O10P
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C20H21O10P/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24/h6-9H,1-5H3,(H2,22,23,24)
InChIKeyMYDHDVLPMRNDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BNC105 (CAS 945772-45-2) Procurement Guide | Tubulin Polymerization Inhibitor and Vascular Disrupting Agent


BNC105 (CAS 945772-45-2) is a benzofuran-based small molecule that functions as a tubulin polymerization inhibitor and vascular disrupting agent (VDA) [1]. The compound is the active moiety of the disodium phosphate ester prodrug BNC105P (CAS 945771-96-0), which is administered intravenously and undergoes rapid in vivo conversion to BNC105 with a prodrug conversion half-life of approximately 0.13 hours and a plasma half-life of approximately 0.57 hours [2]. BNC105 binds to the colchicine-binding site on tubulin, inhibiting polymerization and selectively disrupting the cytoskeleton of activated endothelial cells within tumor vasculature while exerting direct antiproliferative effects on cancer cells [1]. The compound has advanced to Phase II clinical evaluation in indications including metastatic renal cell carcinoma and malignant pleural mesothelioma [3].

Why BNC105 Cannot Be Substituted with Other Vascular Disrupting Agents: Critical Differentiation Evidence


Within the class of tubulin-binding vascular disrupting agents (VDAs), compounds such as combretastatin A-4 phosphate (CA4P, fosbretabulin), ombrabulin (AVE8062), and OXi4503 share a common mechanism of action but exhibit markedly different therapeutic indices, selectivity profiles, and clinical applicability [1]. Generic substitution or interchange between BNC105 and these analogs is not scientifically justifiable due to quantifiable differences in therapeutic window width, endothelial cell selectivity, multidrug resistance transporter susceptibility, and tumor retention characteristics [2]. Notably, CA4P produces 90% vascular disruption at its no observed adverse event level (NOAEL), whereas BNC105 achieves 95% vascular disruption at only 1/8th of its NOAEL—a difference that translates directly to reduced cardiovascular toxicity risk [2]. Furthermore, BNC105 demonstrates an 80-fold selectivity window favoring activated tumor endothelial cells over quiescent endothelium, a property not observed with CA4P [2]. These quantifiable distinctions make BNC105 procurement decisions critical for research programs requiring predictable VDA activity with a defined safety margin.

BNC105 Comparative Evidence: Quantified Differentiation from Closest Analogs for Informed Procurement


Therapeutic Window: BNC105 Achieves Superior Vascular Disruption at Sub-NOAEL Dosing vs. CA4P

BNC105 demonstrates a substantially wider therapeutic window compared with the benchmark VDA combretastatin A-4 disodium phosphate (CA4P) [1]. In preclinical models evaluating vascular disruption efficacy relative to the no observed adverse event level (NOAEL), BNC105 achieves 95% vascular disruption when administered at only 1/8th (12.5%) of its NOAEL. In direct contrast, CA4P produces only 90% vascular disruption at 100% of its NOAEL [1]. This represents a quantifiable superiority in the efficacy-to-toxicity ratio.

Vascular disrupting agent Therapeutic index Preclinical safety margin

Endothelial Cell Selectivity: BNC105 Exhibits 80-Fold Differential Potency Not Observed with CA4P

BNC105 was identified using an in vitro selectivity screening approach designed to exploit the fact that tumor endothelial cells are in a constant state of activation and angiogenesis [1]. In this system, BNC105 displays 80-fold higher potency against endothelial cells that are actively proliferating or engaged in capillary formation compared with nonproliferating/quiescent endothelial cells or endothelium found in stable capillaries [1]. Critically, this selectivity profile was not observed with CA4P, which lacks comparable differential activity between activated and quiescent endothelial populations [1].

Endothelial cell selectivity Tumor vasculature targeting In vitro potency

Multidrug Resistance Evasion: BNC105 Is Not a P-Glycoprotein Substrate

BNC105 is characterized as not being a substrate for the multidrug resistance P-glycoprotein (Pgp/MDR1) transporter [1][2]. Many tubulin-binding agents, including several vinca alkaloids and taxanes, are subject to Pgp-mediated efflux, which can limit intracellular drug accumulation and contribute to acquired resistance in tumor cells . BNC105's lack of Pgp substrate activity distinguishes it from several comparator tubulin inhibitors that are known Pgp substrates.

P-glycoprotein Multidrug resistance MDR1 Drug efflux

Tumor Retention: BNC105 Persists in Solid Tumors 24 Hours Post-Clearance from Normal Tissues

Tissue distribution analysis of BNC105 in tumor-bearing mice demonstrated a pharmacokinetic advantage: while the drug is cleared from all normal tissues within 24 hours following administration, it remains present at high concentrations within the solid tumor mass at the same time point [1]. This tumor-selective retention was not observed with normal tissues. Furthermore, BNC105 treatment produced complete tumor clearance in 20% of treated animals in single-agent efficacy studies [1].

Tumor retention Biodistribution Pharmacokinetics Tissue distribution

Combination Synergy: BNC105 + Anti-PD-1 Achieves 97% Tumor Growth Inhibition vs. 40% Monotherapy

In preclinical combination studies evaluating BNC105 with immune checkpoint inhibitors, animals bearing MC38 colorectal tumors demonstrated 40% inhibition of tumor growth when treated with BNC105 as a monotherapy and 74% inhibition when treated with an anti-PD-1 antibody alone. Animals treated with the combination of BNC105 plus anti-PD-1 therapy experienced 97% inhibition in tumor growth [1]. In a separate CT26 colorectal tumor model, BNC105 monotherapy achieved 27% inhibition, anti-CTLA-4 monotherapy achieved 14% inhibition, and the combination achieved 70% inhibition [1].

Immuno-oncology Checkpoint inhibitor Combination therapy Tumor growth inhibition

Phase II Clinical Activity: BNC105P Demonstrates Disease Control in Mesothelioma and Renal Cell Carcinoma

BNC105P has advanced to Phase II clinical evaluation with documented activity in multiple solid tumor indications [1][2]. In a Phase II single-arm trial of BNC105P as second-line chemotherapy for advanced malignant pleural mesothelioma (MPM), the study evaluated efficacy and safety in a patient population with limited treatment options [1]. In a separate Phase I/II trial evaluating BNC105P in combination with everolimus for progressive metastatic clear cell renal cell carcinoma (mRCC) following prior tyrosine kinase inhibitor therapy, the combination was explored in a multicenter design [2]. Clinical advancement to Phase II in multiple tumor types provides evidence of translational relevance beyond preclinical models.

Phase II clinical trial Mesothelioma Renal cell carcinoma Disease control rate

BNC105 Optimal Research Applications and Procurement Scenarios Based on Validated Evidence


Preclinical Vascular Disrupting Agent Studies Requiring Wide Therapeutic Window

Research programs evaluating tumor vascular disruption where a favorable therapeutic index is critical should prioritize BNC105 over CA4P or other narrow-window VDAs. BNC105 achieves 95% vascular disruption at 1/8th of its NOAEL compared to CA4P's 90% disruption at its full NOAEL, enabling experimental designs that separate efficacy from dose-limiting toxicity [1]. This wider window is particularly valuable for combination studies where overlapping toxicities must be minimized. The 80-fold selectivity for activated endothelial cells further supports applications requiring tumor-specific vascular targeting with reduced normal tissue damage [1].

Immuno-Oncology Combination Research with Checkpoint Inhibitors

Investigators studying VDA-mediated modulation of the tumor immune microenvironment in combination with immune checkpoint blockade should consider BNC105 based on documented preclinical synergy. In MC38 colorectal tumor models, BNC105 plus anti-PD-1 achieved 97% tumor growth inhibition versus 40% with BNC105 monotherapy and 74% with anti-PD-1 monotherapy [2]. Similarly, in CT26 models, BNC105 plus anti-CTLA-4 achieved 70% inhibition versus 27% monotherapy [2]. This synergy profile supports BNC105 as a preferred VDA for immuno-oncology combination studies.

Multidrug Resistance Model Systems Requiring Pgp-Independent Tubulin Inhibition

Research programs utilizing tumor models with established multidrug resistance phenotypes should procure BNC105 rather than Pgp-substrate tubulin inhibitors. BNC105 is not a substrate for the multidrug resistance P-glycoprotein (Pgp) transporter [3][4], distinguishing it from vinca alkaloids and certain taxanes that are subject to Pgp-mediated efflux. This property enables investigation of VDA activity in resistant tumor populations without confounding efflux pump effects, expanding the compound's utility in resistance-focused research.

Pharmacokinetic and Biodistribution Studies of Tumor-Selective Small Molecule Retention

BNC105 offers a unique tool for investigating tumor-selective drug retention mechanisms. Tissue distribution analysis demonstrates that BNC105 is cleared from all normal tissues within 24 hours of administration while persisting at high concentrations within the solid tumor mass [1]. This property supports intermittent dosing schedules and provides a model system for studying the pharmacokinetic determinants of tumor drug sequestration. The 20% complete tumor clearance rate observed in single-agent preclinical studies further validates BNC105's utility as a positive control in efficacy experiments [1].

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